A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxy-5-methylbenzoate
A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxy-5-methylbenzoate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-hydroxy-5-methylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide constructs a robust and predictive analysis based on foundational spectroscopic principles and comparative data from structurally analogous compounds.
Molecular Structure and Spectroscopic Overview
Methyl 3-hydroxy-5-methylbenzoate is an aromatic ester with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . The strategic placement of the hydroxyl, methyl, and methyl ester groups on the benzene ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, purity, and for elucidating its role in chemical synthesis and drug discovery.
Caption: Molecular structure of Methyl 3-hydroxy-5-methylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum of Methyl 3-hydroxy-5-methylbenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the hydroxyl proton. The predicted chemical shifts (in ppm) are based on the analysis of its parent compound, 3-hydroxy-5-methylbenzoic acid, and related benzoate esters.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (Position 2) | ~7.3 - 7.5 | Singlet (s) or narrow triplet (t) | 1H |
| Ar-H (Position 4) | ~6.9 - 7.1 | Singlet (s) or narrow triplet (t) | 1H |
| Ar-H (Position 6) | ~7.0 - 7.2 | Singlet (s) or narrow triplet (t) | 1H |
| -OCH₃ (Ester) | ~3.9 | Singlet (s) | 3H |
| -CH₃ (Ring) | ~2.3 | Singlet (s) | 3H |
| -OH | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H |
Causality Behind Predictions:
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Aromatic Protons: The protons at positions 2, 4, and 6 are on the aromatic ring. Their chemical shifts are influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing methyl ester group. The proton at position 2, being ortho to the ester group, is expected to be the most downfield. The protons at positions 4 and 6 are influenced by both the hydroxyl and methyl groups, leading to their upfield shift compared to unsubstituted benzene. Due to the meta-substitution pattern, the coupling constants between these protons are expected to be small, likely resulting in singlets or very narrowly split multiplets.
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Ester Methyl Protons (-OCH₃): The protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen atom and typically appear around 3.9 ppm.
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Ring Methyl Protons (-CH₃): The protons of the methyl group directly attached to the aromatic ring are shielded and appear at a characteristic upfield chemical shift of approximately 2.3 ppm.
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Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It is expected to appear as a broad singlet.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Based on data from 3-hydroxy-5-methylbenzoic acid, the following chemical shifts are predicted.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~167 |
| C-OH (C3) | ~158 |
| C-CH₃ (C5) | ~140 |
| C-COOCH₃ (C1) | ~132 |
| C-H (C6) | ~123 |
| C-H (C4) | ~121 |
| C-H (C2) | ~116 |
| -OCH₃ (Ester) | ~52 |
| -CH₃ (Ring) | ~21 |
Causality Behind Predictions:
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Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears far downfield.
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Aromatic Carbons: The carbons attached to the oxygen of the hydroxyl group (C3) and the ester group (C1) are downfield due to the electronegativity of oxygen. The carbon bearing the methyl group (C5) is also downfield. The unsubstituted aromatic carbons (C2, C4, C6) appear in the typical aromatic region.
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Methyl Carbons: The ester methyl carbon (-OCH₃) is more deshielded than the ring methyl carbon (-CH₃) due to its attachment to an oxygen atom.
Experimental Protocols for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
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Sample Preparation: Dissolve 5-10 mg of Methyl 3-hydroxy-5-methylbenzoate in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference.
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Data Acquisition: Transfer the solution to a 5 mm NMR tube and place it in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.
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Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Predicted IR Absorption Bands and Interpretation
The IR spectrum of Methyl 3-hydroxy-5-methylbenzoate is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.[3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C-O Stretch (Ester & Phenol) | 1100 - 1300 | Strong |
Causality Behind Predictions:
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O-H Stretch: The broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
-
C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.
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C-H Stretches: Absorptions for aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups appear just below 3000 cm⁻¹.
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C-O Stretches: Strong absorptions in the fingerprint region (1100-1300 cm⁻¹) correspond to the C-O stretching vibrations of the ester and phenol groups.
Experimental Protocol for IR Spectroscopy
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Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Data Acquisition: Place the sample (ATR crystal or KKBr pellet) in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or pure KBr should be taken first.
-
Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum of Methyl 3-hydroxy-5-methylbenzoate is expected to show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.
-
Molecular Ion (M⁺): m/z = 166
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Key Fragments:
-
m/z 135: Loss of a methoxy radical (•OCH₃) from the molecular ion.
-
m/z 107: Loss of a carboxyl group (•COOCH₃) from the molecular ion.
-
m/z 77: Represents the phenyl cation, a common fragment for benzene derivatives.
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Caption: Predicted major fragmentation pathway for Methyl 3-hydroxy-5-methylbenzoate.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of Methyl 3-hydroxy-5-methylbenzoate. By leveraging fundamental principles and comparative data from analogous structures, researchers can confidently interpret the NMR, IR, and MS data to verify the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.
References
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PubChem. Methyl 3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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PubChem. 3-Hydroxy-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 3-hydroxybenzoate Compound Summary. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 3,5-Dihydroxybenzoate. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Supporting Information for an article. [Link]
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PubChem. 3-Hydroxy-5-methyl-benzoate. National Center for Biotechnology Information. [Link]
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ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]
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NIST. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. [Link]
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ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]
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Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]
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Wikipedia. Methyl benzoate. [Link]
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